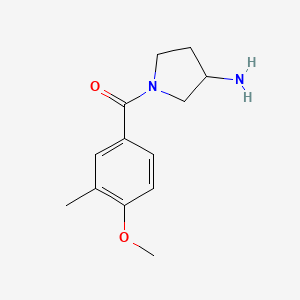

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Description

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone is a synthetic compound featuring a methanone core bridged between a 3-aminopyrrolidine ring and a substituted phenyl group (4-methoxy-3-methylphenyl). This structure is of interest in medicinal chemistry, particularly in targeting receptors like cannabinoid (CB1) or kinase domains, where pyrrolidine and aryl ketone motifs are common pharmacophores .

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(4-methoxy-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-7-10(3-4-12(9)17-2)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHCQOVDXXJOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Amine Intermediate Approach

One of the documented synthetic routes involves the treatment of an amine intermediate with a dimesylate reagent in the presence of sodium iodide and a proton sponge base to produce the pyrrolidine derivative, which is a key intermediate in the preparation of the target compound. This method leverages nucleophilic substitution to introduce the aminopyrrolidine ring system efficiently.

- Reaction Conditions:

- Amine intermediate treated with dimesylate

- Sodium iodide (Nal) as nucleophile

- Proton Sponge as base

- Solvent and temperature conditions optimized for substitution

This approach is reported to yield the desired pyrrolidine derivative with good selectivity and purity, facilitating subsequent functionalization steps.

Acylation of 3-Aminopyrrolidine

The formation of the methanone linkage typically involves the acylation of 3-aminopyrrolidine with an appropriate acid chloride or activated carboxylic acid derivative of the substituted aromatic ring.

-

- 3-Aminopyrrolidine (nucleophile)

- 4-Methoxy-3-methylbenzoyl chloride (electrophile)

- Base (e.g., triethylamine) to scavenge HCl

- Solvent: dichloromethane or similar aprotic solvent

- Temperature: 0 °C to room temperature

-

- Formation of the amide bond yielding (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

- High yields with minimal side reactions when conditions are controlled

This step is critical for the final assembly of the target molecule and requires careful stoichiometric and temperature control to prevent over-acylation or decomposition.

Data Table: Summary of Key Preparation Steps and Conditions

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like chromium(VI) oxide or potassium permanganate can be used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Overview

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone, identified by its CAS number 2098123-41-0, is a compound that exhibits significant potential in various scientific research fields. Its unique structural features, including a pyrrolidine ring and a methoxy-substituted phenyl group, make it valuable for applications in chemistry, biology, and industry.

Chemical Research

- Building Block for Synthesis : The compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to create derivatives with modified properties .

Biological Applications

- Ligand for Biological Receptors : The compound has potential as a ligand for various biological receptors, which can aid in studying receptor interactions and signaling pathways. This is particularly relevant in pharmacology and drug discovery, where understanding receptor-ligand interactions is crucial .

- Modulation of Chemokine Receptors : Research indicates that derivatives of 3-aminopyrrolidine can act as modulators of chemokine receptors, which are vital in immune responses and inflammation. This suggests potential therapeutic applications in treating inflammatory diseases and other conditions related to immune system dysfunction .

Industrial Applications

- Specialty Chemicals Production : The compound can be utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications. This includes the development of new materials with specific desired characteristics .

Case Studies

Case Study 1: Biological Activity Evaluation

A study evaluated the biological activity of this compound as a potential ligand for certain receptors involved in cancer pathways. Results indicated that the compound exhibited binding affinity towards specific targets, suggesting its utility in cancer research .

Case Study 2: Synthesis of Derivatives

In another research effort, derivatives of this compound were synthesized and tested for their inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

*Calculated based on formula C₁₃H₁₆N₂O₂.

Key Observations:

Pyrrolidine vs.

Aryl Substituents : The 4-methoxy-3-methylphenyl group in the target compound enhances lipophilicity compared to simpler phenyl or cyclopropyl groups (e.g., ), which may improve blood-brain barrier penetration.

Chirality : Enantiomers like the (S)- and (R)-forms () exhibit distinct biological activities, emphasizing the importance of stereochemistry in drug design.

Pharmacological and Biochemical Comparisons

Receptor Affinity and Selectivity

- Cannabinoid Receptor Interactions: Pyrrolidine-derived compounds (e.g., target compound) generally show lower CB1 affinity compared to indole analogs but offer improved selectivity due to steric and electronic differences . For instance, pyrrole-derived cannabinoids in displayed reduced potency in hypothermia assays but retained antinociceptive effects, suggesting receptor subtype selectivity.

- Kinase Inhibition : Cyclopropyl and cyclohexyl derivatives () are explored as kinase inhibitors, where the rigid cyclopropane or bulky cyclohexyl groups may enhance binding to hydrophobic pockets.

Physicochemical Properties

- Solubility and Stability: The 4-methoxy group in the target compound increases hydrophilicity compared to purely alkyl-substituted analogs (e.g., cyclohexyl in ).

- Synthetic Accessibility : Compounds with simpler aryl groups (e.g., phenyl in ) are synthesized via straightforward coupling reactions (e.g., Buchwald-Hartwig amination), whereas methoxy-methylphenyl derivatives require multi-step functionalization .

Case Studies and Research Findings

- Pyrrolidine-2,3-dione Derivatives: Synthesis methods for related pyrrolidine diones () highlight the reactivity of the aminopyrrolidine core, enabling diversification into analogs with varied biological activities.

- Safety Profiles: The safety data for (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone () indicates stringent handling requirements (e.g., use under ventilated conditions), suggesting that analogs with bulkier substituents may pose similar hazards.

Biological Activity

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone , also known by its CAS number 2098123-41-0, is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a methoxy-substituted phenyl group, which contribute to its unique properties and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The mechanism involves binding to these targets, which can modulate their activity and influence various biochemical pathways.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially impacting mood and cognitive functions.

- Anti-inflammatory Properties : Evidence suggests it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Data Table: Biological Activities

Case Studies

- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models, suggesting its potential as a therapeutic agent .

- Neuropharmacological Assessment : A research article explored the effects of this compound on animal models exhibiting anxiety-like behaviors. The findings demonstrated that administration of the compound resulted in decreased anxiety levels, indicating its potential use in treating anxiety disorders .

- Inflammation Studies : In vitro studies showed that this compound could effectively inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, highlighting its anti-inflammatory properties .

Q & A

What are the recommended synthetic routes for (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The compound can be synthesized via coupling reactions between pyrrolidine derivatives and substituted benzophenones. Key steps include:

- Using polar aprotic solvents (e.g., DCM, DMF) to enhance reactivity.

- Temperature control (20–50°C) to balance reaction rate and byproduct formation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity using HPLC or H NMR (≥95% purity threshold). Adjust stoichiometry of amine and carbonyl precursors to minimize unreacted starting materials .

What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Conduct all procedures in a fume hood to avoid inhalation of vapors or dust.

- Use PPE: nitrile gloves, lab coat, and safety goggles.

- Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent moisture absorption or oxidation.

- Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with absorbent materials like vermiculite) and emergency protocols .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Cross-validate H/C NMR assignments with 2D techniques (COSY, HSQC) to confirm connectivity.

- Compare experimental FT-IR vibrational bands (e.g., C=O stretch at ~1650 cm) with DFT-calculated spectra (B3LYP/6-311G(d,p)) to identify discrepancies.

- Resolve crystallographic ambiguities via single-crystal X-ray diffraction, refining hydrogen bonding networks with SHELXL .

What strategies are effective in analyzing the electronic structure and dipole moments of this compound?

Methodological Answer:

- Solvatochromic Studies: Measure UV-Vis absorption in solvents of varying polarity (e.g., toluene, DMSO). Plot Stokes shifts against solvent polarity parameters (e.g., ET) to estimate ground and excited state dipole moments.

- Computational Modeling: Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute charge distribution and polarizability. Compare with experimental data to validate electronic transitions .

How do substituents on the phenyl ring influence the compound’s electronic properties?

Methodological Answer:

- Hammett Analysis: Correlate substituent σ values (e.g., -OCH: σ = -0.27) with changes in C=O stretching frequency or dipole moments.

- DFT Calculations: Map electrostatic potential surfaces to visualize electron-withdrawing/donating effects of substituents (e.g., methoxy vs. nitro groups). Validate via C NMR chemical shifts .

What crystallographic techniques are employed to determine hydrogen bonding patterns?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (e.g., ethanol/water mixture). Collect data at 100 K to minimize thermal motion.

- Refinement: Use SHELXL to model hydrogen bonds (e.g., N–H···O distances ~2.8–3.0 Å). Analyze packing diagrams to identify π-π stacking or van der Waals interactions .

How can experimental designs minimize organic degradation during prolonged studies?

Methodological Answer:

- Stabilization: Store samples at -20°C under argon to slow oxidation. Add stabilizers (e.g., BHT) for free radical-prone compounds.

- Real-Time Monitoring: Use LC-MS at intervals to track degradation products. Optimize protocols to limit exposure to light, oxygen, or elevated temperatures .

What computational methods are suitable for predicting the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns.

- ADMET Prediction: Employ SwissADME to estimate bioavailability, CYP450 interactions, and toxicity profiles .

How can NMR spectroscopy distinguish between tautomeric forms of this compound?

Methodological Answer:

- Variable Temperature NMR: Acquire spectra at 25°C and -40°C to observe dynamic tautomerism. Slow exchange at low temperatures resolves split peaks.

- N Labeling: Enhance sensitivity for detecting N–H environments in pyrrolidine or amine groups. Compare with DFT-predicted chemical shifts .

What are the limitations of using spectroscopic grade solvents in synthesis, and how can they be mitigated?

Methodological Answer:

- Purity Issues: Trace water in DMSO can hydrolyze sensitive intermediates. Dry solvents over molecular sieves or distill before use.

- Reactivity Conflicts: Protic solvents (e.g., methanol) may quench reactions requiring anhydrous conditions. Substitute with aprotic alternatives (e.g., THF) and monitor via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.